![molecular formula C11H14Cl3N3 B2616723 [3,3'-Bipyridin]-5-ylmethanamine trihydrochloride CAS No. 2172583-23-0](/img/structure/B2616723.png)
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride, commonly known as BPyM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPyM is a derivative of bipyridine, which is a heterocyclic organic compound that consists of two pyridine rings.
Wirkmechanismus
The mechanism of action of BPyM is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of BPyM with metal ions can result in changes in the electronic and optical properties of the compound, which can be exploited for various applications.
Biochemical and Physiological Effects:
BPyM has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and good biocompatibility. BPyM has been used as a fluorescent probe for imaging applications in living cells, indicating that it has a low cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPyM is its versatility in forming metal complexes with various metal ions. This property makes it a useful ligand in coordination chemistry and materials science. However, the synthesis of BPyM can be challenging, and the yield can be low if the reaction conditions are not optimized.
Zukünftige Richtungen
There are many future directions for the research on BPyM. One potential application is in the development of fluorescent probes for imaging and sensing applications. BPyM can also be further explored as a ligand in coordination chemistry to form metal complexes with unique properties. In addition, the incorporation of BPyM into MOFs can be investigated to enhance their stability and catalytic activity. Overall, the research on BPyM has the potential to lead to the development of new materials and technologies with various applications.
Synthesemethoden
The synthesis of BPyM involves the reaction of 3,3'-bipyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then purified by recrystallization using a suitable solvent. The yield of BPyM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
BPyM has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biomedical research. In chemistry, BPyM has been used as a ligand in coordination chemistry to form metal complexes with interesting properties. In materials science, BPyM has been incorporated into metal-organic frameworks (MOFs) to enhance their stability and catalytic activity. In biomedical research, BPyM has been investigated for its potential as a fluorescent probe for imaging and sensing applications.
Eigenschaften
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10;;;/h1-4,6-8H,5,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSVOHKUBJGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)
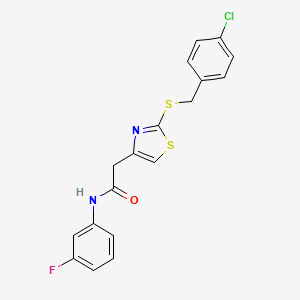
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)
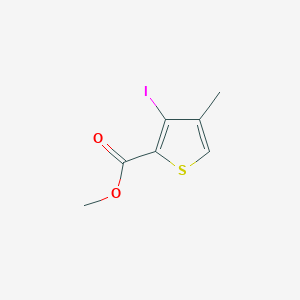
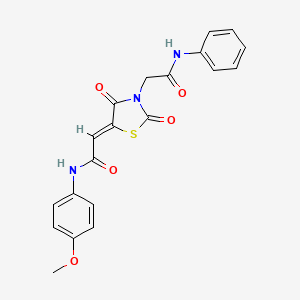
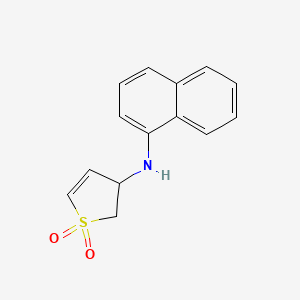
![1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616653.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
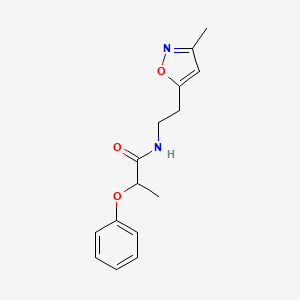

![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)
